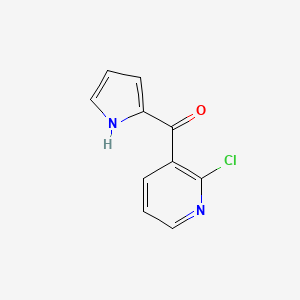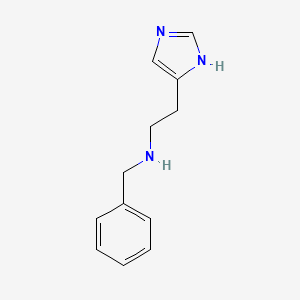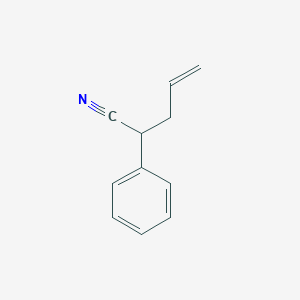
(E)-4-phenylbut-3-en-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-phenylbut-3-en-1-amine is an organic compound that belongs to the class of phenylbutylamines It is characterized by a phenyl group attached to a butenylamine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-phenylbut-3-en-1-amine typically involves the reaction of 4-phenyl-3-buten-2-one with ammonia or an amine under specific conditions. One common method includes the reduction of 4-phenyl-3-buten-2-one using a reducing agent such as sodium borohydride, followed by amination.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of 4-phenyl-3-buten-2-one in the presence of ammonia. This method ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: (E)-4-phenylbut-3-en-1-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into saturated amines.
Substitution: It can participate in nucleophilic substitution reactions, especially at the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products:
Oxidation: 4-Phenyl-3-buten-2-one.
Reduction: 4-Phenyl-butylamine.
Substitution: Various substituted phenylbutylamines depending on the substituent introduced.
Aplicaciones Científicas De Investigación
(E)-4-phenylbut-3-en-1-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: It is used in studies related to neurotransmitter activity due to its structural similarity to biogenic amines.
Medicine: Research indicates its potential as a dual dopamine/serotonin releaser, making it a candidate for developing new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (E)-4-phenylbut-3-en-1-amine involves its interaction with biogenic amine transporters. It acts as a potent dual dopamine/serotonin releaser, which means it can increase the levels of these neurotransmitters in the synaptic cleft by promoting their release from presynaptic neurons. This action is mediated through its binding to and modulation of dopamine and serotonin transporters .
Comparación Con Compuestos Similares
1-Methyl-4-phenyl-but-3-enylamine: Similar structure but with a methyl group, showing different pharmacological properties.
4-Phenyl-butylamine: Saturated analog with different reactivity and applications.
Phenylamine (Aniline): Lacks the butenyl chain, leading to different chemical behavior and uses.
Uniqueness: (E)-4-phenylbut-3-en-1-amine is unique due to its unsaturated butenyl chain, which imparts distinct chemical reactivity and biological activity compared to its saturated and simpler analogs .
Propiedades
Fórmula molecular |
C10H13N |
|---|---|
Peso molecular |
147.22 g/mol |
Nombre IUPAC |
4-phenylbut-3-en-1-amine |
InChI |
InChI=1S/C10H13N/c11-9-5-4-8-10-6-2-1-3-7-10/h1-4,6-8H,5,9,11H2 |
Clave InChI |
CBYAPCMTYUIARL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CCCN |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Benzo[1,3]dioxol-5-yl-acrylonitrile](/img/structure/B8719232.png)

![3-[3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazol-5-yl]propan-1-ol](/img/structure/B8719244.png)

![(S)-1H-Pyrazole-4-carboxylic acid [1-(4-bromo-phenyl)-ethyl]amide](/img/structure/B8719254.png)









